A Spectroscopic Guide to 2-Fluoro-5-(trifluoromethyl)benzoic Acid: Structure, Properties, and Analytical Methodologies
A Spectroscopic Guide to 2-Fluoro-5-(trifluoromethyl)benzoic Acid: Structure, Properties, and Analytical Methodologies
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Fluoro-5-(trifluoromethyl)benzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct chemical characteristics that are critical for its application in modern synthetic chemistry. Understanding the spectroscopic signature of this compound is paramount for researchers and scientists in ensuring reaction monitoring, quality control, and structural elucidation.
This document will delve into the core spectroscopic techniques used to characterize 2-Fluoro-5-(trifluoromethyl)benzoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique and correlate them to the experimental data, providing a comprehensive reference for professionals in the field.
Compound Profile: 2-Fluoro-5-(trifluoromethyl)benzoic Acid
2-Fluoro-5-(trifluoromethyl)benzoic acid is a white crystalline solid with a melting point of 100-103 °C. Its structure, characterized by a benzoic acid core with fluoro and trifluoromethyl substituents, contributes to its enhanced lipophilicity and metabolic stability in drug candidates.
| Property | Value | Source |
| Chemical Formula | C₈H₄F₄O₂ | |
| Molecular Weight | 208.11 g/mol | |
| CAS Number | 115029-23-7 | |
| Physical Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 100-103 °C |
The strategic placement of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.
Caption: 2D structure of 2-Fluoro-5-(trifluoromethyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Fluoro-5-(trifluoromethyl)benzoic acid, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Fluoro-5-(trifluoromethyl)benzoic acid is characterized by distinct signals for the aromatic protons. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deshields the aromatic protons, causing them to resonate at a lower field. The splitting patterns of these signals, governed by spin-spin coupling, provide valuable information about the relative positions of the substituents.
Table 2: ¹H NMR Data for 2-Fluoro-5-(trifluoromethyl)benzoic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 1H | H-6 |
| ~7.9 | dd | 1H | H-4 |
| ~7.4 | t | 1H | H-3 |
| ~11.0 | br s | 1H | COOH |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. Data is predicted based on typical values for similar structures.
The proton ortho to the fluorine atom (H-3) will appear as a triplet due to coupling with the adjacent fluorine and proton. The proton ortho to the trifluoromethyl group (H-6) will appear as a doublet. The remaining aromatic proton (H-4) will exhibit a doublet of doublets. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups.
Table 3: Predicted ¹³C NMR Data for 2-Fluoro-5-(trifluoromethyl)benzoic acid
| Chemical Shift (ppm) | Assignment |
| ~165 | COOH |
| ~162 (d, ¹JCF) | C-2 |
| ~135 (q, ²JCCF) | C-5 |
| ~133 | C-6 |
| ~128 | C-4 |
| ~124 (q, ¹JCF) | CF₃ |
| ~118 (d, ²JCCF) | C-3 |
| ~115 | C-1 |
Note: Predicted values. The signals for carbons attached to fluorine will appear as doublets, and those near the trifluoromethyl group will appear as quartets due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-5-(trifluoromethyl)benzoic acid will show characteristic absorption bands for the carboxylic acid group, the aromatic ring, and the C-F bonds.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1700-1725 | C=O stretch | Carboxylic acid |
| 1600, 1475 | C=C stretch | Aromatic ring |
| 1200-1350 | C-F stretch | Trifluoromethyl group |
| 1100-1200 | C-F stretch | Aryl-Fluoride |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong carbonyl absorption is also characteristic of the carboxylic acid functionality. The presence of strong C-F stretching bands confirms the fluorinated nature of the compound.
Caption: Workflow for obtaining an FTIR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Fluoro-5-(trifluoromethyl)benzoic acid, the molecular ion peak (M⁺) would be observed at m/z 208.
Table 5: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 208 | [M]⁺ |
| 189 | [M - F]⁺ |
| 163 | [M - COOH]⁺ |
| 139 | [M - CF₃]⁺ |
The fragmentation pattern can provide further confirmation of the structure, with losses of key functional groups such as fluorine, the carboxylic acid group, and the trifluoromethyl group being expected.
Applications and Significance
2-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science.[1] The presence of fluorine can enhance the binding affinity of a drug to its target, improve its metabolic stability, and increase its bioavailability. In materials science, the incorporation of fluorinated moieties can lead to polymers with enhanced thermal stability and chemical resistance.[3]
Experimental Protocols
NMR Sample Preparation
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Weigh approximately 5-10 mg of 2-Fluoro-5-(trifluoromethyl)benzoic acid.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
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Cap the NMR tube and gently invert to ensure complete dissolution.
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Place the NMR tube in the spectrometer for analysis.
FTIR Sample Preparation (KBr Pellet)
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Grind a small amount of 2-Fluoro-5-(trifluoromethyl)benzoic acid with dry potassium bromide (KBr) in an agate mortar and pestle.
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Transfer the mixture to a pellet press.
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Apply pressure to form a thin, transparent pellet.
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Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry Sample Preparation
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Introduce the solution into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for 2-Fluoro-5-(trifluoromethyl)benzoic acid. A thorough understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for any scientist working with this important chemical intermediate. The methodologies and interpretations detailed herein serve as a valuable resource for ensuring the quality and identity of this compound in research and development settings.
References
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Chem-Impex. (n.d.). Ácido 2-fluoro-5-(trifluorometil)benzoico. Retrieved from [Link]
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ThomasNet. (2022). Material Science Breakthroughs: The Role of 2-Fluoro-5-(trifluoromethoxy)benzoic Acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
